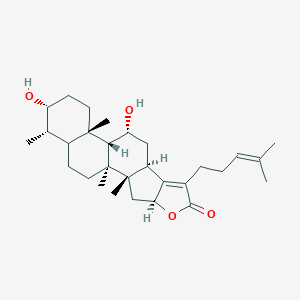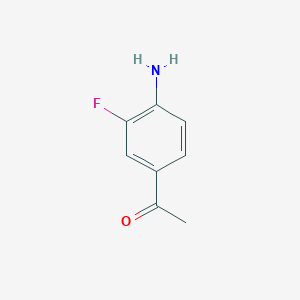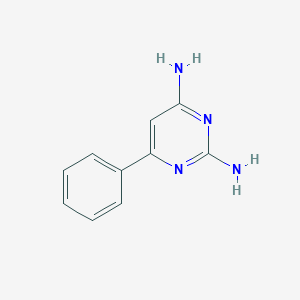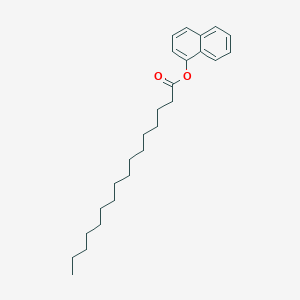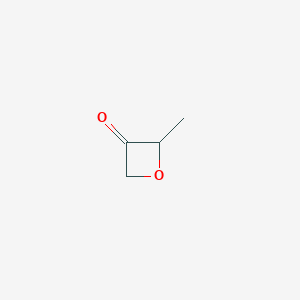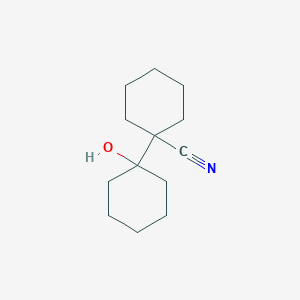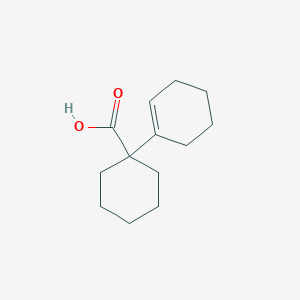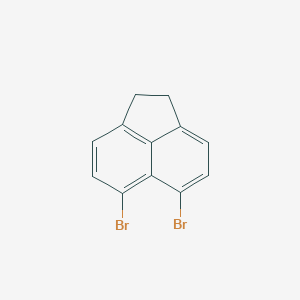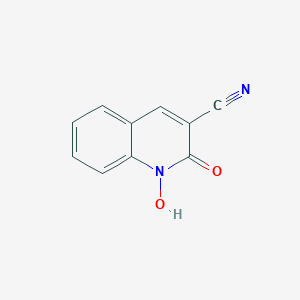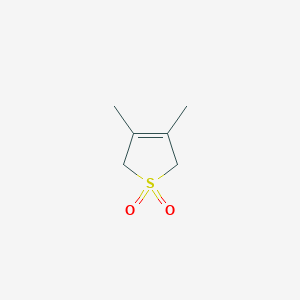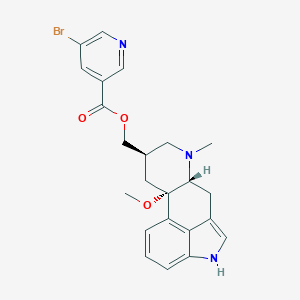
Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-
Description
Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, also known as Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, is a useful research compound. Its molecular formula is C23H24BrN3O3 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research
This compound is structurally related to a group of alkaloids known as ergolines, which are of significant interest in pharmaceutical research due to their diverse range of biological activities. It can serve as a precursor or an intermediate in the synthesis of various ergoline derivatives, which are explored for their therapeutic potential in treating conditions such as Parkinson’s disease, migraines, and even to modulate cognitive functions .
Neuroscience
In neuroscience, compounds like this are valuable for studying neurotransmitter systems, particularly dopamine and serotonin. By acting on these pathways, researchers can investigate the compound’s effects on neuroplasticity, neuroprotection, and potentially its role in mitigating neurodegenerative diseases .
Molecular Biology
In molecular biology, the compound’s interaction with DNA or proteins could be studied to understand its mutagenic or binding properties. This can lead to insights into the mechanisms of action of ergoline compounds at the molecular level and their potential use in gene therapy.
Chemical Synthesis
As a chemical reagent, this compound could be used in organic synthesis to create complex molecules. Its ergoline structure makes it a versatile starting point for the synthesis of a wide variety of novel compounds with potential applications in medicinal chemistry.
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard or a calibration material in chromatographic analysis, helping to identify and quantify similar compounds in various samples .
Material Science
The unique structure of the compound might influence the development of new materials with specific optical or electronic properties. Research in this area could lead to the creation of novel ergoline-based polymers or coatings with unique characteristics.
Environmental Science
Stable isotope-labeled versions of this compound can be used as standards in environmental studies to track the presence and movement of ergoline compounds in ecosystems, which is crucial for understanding their environmental impact and degradation pathways .
Antioxidant Research
Some ergoline derivatives have shown antioxidant activity, which can be beneficial in preventing oxidative stress-related damage. This compound could be investigated for its potential antioxidant properties, contributing to research in oxidative stress and aging .
properties
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O3/c1-27-12-14(13-30-22(28)16-6-17(24)11-25-9-16)8-23(29-2)18-4-3-5-19-21(18)15(10-26-19)7-20(23)27/h3-6,9-11,14,20,26H,7-8,12-13H2,1-2H3/t14-,20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVMGWGWJIGIR-ZTWLPKFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956708 | |
| Record name | (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- | |
CAS RN |
35264-46-1 | |
| Record name | Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035264461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



